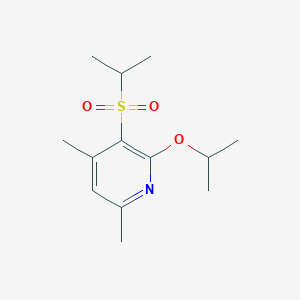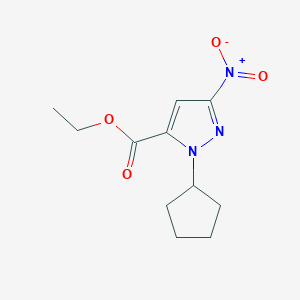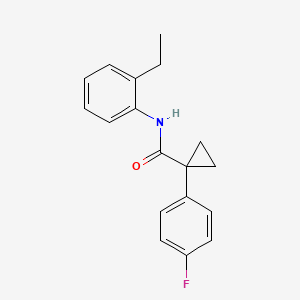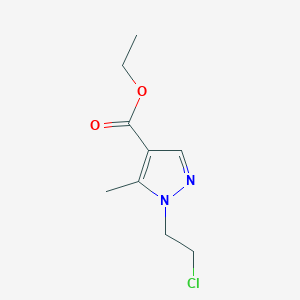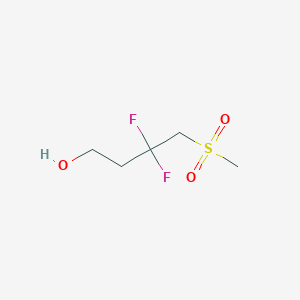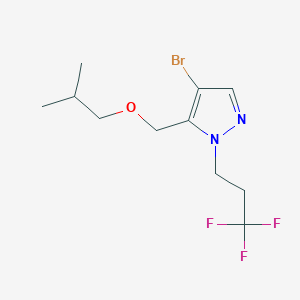
3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C16H11Cl3F3N3O and its molecular weight is 424.63. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
Studies have been conducted on molecules with similar structural features, focusing on their molecular structure, spectroscopic properties, and quantum chemical analyses. For instance, Sivakumar et al. (2021) investigated the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a specific molecule, highlighting its potential in antimicrobial applications and the understanding of its electronic properties through Density Functional Theory (DFT) analysis and Molecular Electrostatic Potential (MEP) mappings (Sivakumar et al., 2021).
Optical Properties and Protonation Studies
Research on chlorophyll derivatives with pyridyl groups has been conducted to explore their optical properties and behavior upon protonation, as seen in the work by Yamamoto and Tamiaki (2015). Such studies are crucial for understanding the photochemical and photophysical behaviors of complex molecules, potentially leading to applications in photodynamic therapy and solar energy conversion (Yamamoto & Tamiaki, 2015).
Electrochemical Synthesis and Characterization
The electrochemical synthesis and characterization of polymers derived from thiophene and its copolymers have been explored for their electrochromic properties. Research by Pang et al. (2006) into poly(3-chlorothiophene) demonstrates the potential of such materials in developing smart windows and display technologies (Pang et al., 2006).
Antiviral and Antimicrobial Agents
Synthetic efforts have also been directed towards creating novel heterocyclic compounds that serve as potent antiviral and antimicrobial agents. Katariya, Vennapu, and Shah (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine heterocyclic entities, showing significant biological activity against various pathogens. This underscores the potential of structurally complex molecules in drug development and the fight against resistant microbial strains (Katariya, Vennapu, & Shah, 2021).
Photodegradation Studies
The photodegradation behavior of isoxazolidine compounds in aqueous solutions has been investigated, revealing insights into the environmental fate and stability of such chemicals. Liu et al. (2012) studied the photodegradation of the isoxazolidine fungicide SYP-Z048, identifying multiple photoproducts and proposing degradation pathways. This research is vital for assessing the environmental impact of agrochemicals and pharmaceuticals (Liu et al., 2012).
Eigenschaften
IUPAC Name |
3-chloro-N-[[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3F3N3O/c17-10-2-1-3-11(18)14(10)13-5-9(26-25-13)7-24-15-12(19)4-8(6-23-15)16(20,21)22/h1-4,6,9H,5,7H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMQIEPVBABDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC=C2Cl)Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


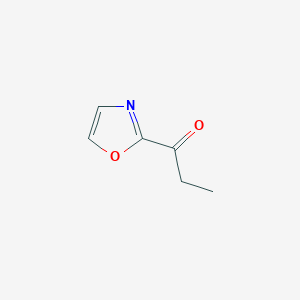
![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)
![1-(4-ethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2830507.png)
